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Introduction

Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a salt of cesium and pivalic acid. It is recognized for its

utility as a reagent in organic synthesis and catalysis, particularly in palladium-catalyzed cross-

coupling and carbonylation reactions due to its solubility in organic solvents.[1] As with any

chemical compound used in research and development, a thorough understanding of its

spectroscopic and spectrometric properties is crucial for its identification, purity assessment,

and the elucidation of its role in chemical transformations. This guide provides a

comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for cesium pivalate, along with detailed experimental

protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of cesium pivalate in

solution. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹³³Cs. While specific

experimental data for cesium pivalate is not widely published, reliable predictions can be

made based on the well-characterized spectra of pivalic acid and the known properties of the

cesium ion.

Predicted ¹H NMR Data
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The ¹H NMR spectrum of the pivalate anion is expected to be very simple, consisting of a

single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The

chemical shift will be similar to that of pivalic acid.

Predicted ¹H NMR Data for Cesium Pivalate

Assignment Predicted Chemical Shift (δ) in ppm

(CH₃)₃CCOO⁻ ~1.2

Splitting Pattern Singlet (s)

Integration 9H

Note: The exact chemical shift can vary depending on the solvent and concentration. The value

presented is a typical approximation.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum of the pivalate anion will show two distinct signals corresponding to the

quaternary carbonyl carbon and the nine equivalent methyl carbons.

Predicted ¹³C NMR Data for Cesium Pivalate

Assignment Predicted Chemical Shift (δ) in ppm

(CH₃)₃CCOO⁻ ~27

(CH₃)₃CCOO⁻ ~39

(CH₃)₃CCOO⁻ ~185

Note: Chemical shifts are predicted and can vary with solvent and experimental conditions.

Predicted ¹³³Cs NMR Data
Cesium has one NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant and has a spin

of 7/2.[2] While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow

signals, especially in symmetric environments.[2] The chemical shift of ¹³³Cs is sensitive to its

coordination environment.
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Predicted ¹³³Cs NMR Data for Cesium

Pivalate

Expected Chemical Shift Range (δ) in ppm -30 to 130

Reference Compound 0.1 M CsNO₃ in D₂O

Note: The specific chemical shift will depend on the solvent and the extent of ion pairing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For cesium
pivalate, the most prominent feature will be the absorption bands of the carboxylate group.

Expected IR Absorption Bands for Cesium

Pivalate

Vibrational Mode Expected Wavenumber (cm⁻¹)

C-H stretching (from tert-butyl group) 2850-3000

Asymmetric COO⁻ stretching 1550-1610

Symmetric COO⁻ stretching 1400-1450

C-C stretching 1100-1300

Note: The exact positions of the absorption bands can be influenced by the physical state of

the sample (e.g., solid-state packing effects).

Mass Spectrometry (MS)
Mass spectrometry of ionic compounds like cesium pivalate can be challenging but provides

valuable information about the molecular weight and fragmentation patterns. Electrospray

ionization (ESI) is a suitable technique for analyzing such salts.
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Expected Mass Spectrometry Data for

Cesium Pivalate (Positive Ion Mode ESI-MS)

m/z Assignment

235.0
[Cs(O₂CC(CH₃)₃) + H]⁺ or [Cs]⁺ + pivalic acid

adduct

367.0 [Cs₂(O₂CC(CH₃)₃)]⁺

133.0 [Cs]⁺

Expected Mass Spectrometry Data for

Cesium Pivalate (Negative Ion Mode ESI-

MS)

m/z Assignment

101.1 [(CH₃)₃CCOO]⁻

Note: The observed ions and their relative intensities can vary significantly depending on the

ionization source conditions and the solvent system used.

Experimental Protocols
NMR Sample Preparation and Acquisition

Sample Preparation:

Weigh approximately 5-25 mg of cesium pivalate and dissolve it in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry vial.[3][4]

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution

through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

Cap the NMR tube and label it appropriately.
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¹H and ¹³C NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

¹³³Cs NMR Acquisition:

Tune the NMR probe to the ¹³³Cs frequency.

Use an external reference standard, such as a sealed capillary containing 0.1 M CsNO₃ in

D₂O.[6]

Acquire the ¹³³Cs NMR spectrum. Due to the wide chemical shift range, ensure a sufficient

spectral width is used.

IR Spectroscopy Sample Preparation and Acquisition
(KBr Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[7]

In an agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to

a fine powder.[8]

Add a very small amount of cesium pivalate (approximately 1-2 mg) to the KBr powder.[8]

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of

the sample in the KBr matrix.[9]

Transfer the powdered mixture to a pellet press die.
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Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or

translucent pellet.[7][9]

IR Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the cesium pivalate sample, typically in the range of 4000-400

cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
(Direct Infusion ESI-MS)

Sample Preparation:

Prepare a dilute solution of cesium pivalate (approximately 1-10 µg/mL) in a solvent

suitable for electrospray, such as a mixture of methanol and water.

To aid ionization, a small amount of a volatile acid (e.g., formic acid for positive mode) or

base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.

Mass Spectrum Acquisition:

Set up the mass spectrometer with the electrospray ionization source.

Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.[10]

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to obtain a stable ion signal.

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass

range (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic and spectrometric

characterization of a chemical compound like cesium pivalate.

Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic & Spectrometric Analysis

Data Analysis & Interpretation
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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